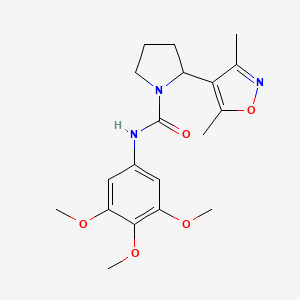![molecular formula C19H24N2O3 B6091494 3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6091494.png)
3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various diseases.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of various kinases, including BTK, FLT3, and JAK3. These kinases are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases by TAK-659 leads to the suppression of these pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects, including inhibition of B cell receptor signaling, suppression of cytokine production, and induction of apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high potency and selectivity for its target kinases, as well as its ability to penetrate cell membranes and reach intracellular targets. However, its limitations include its potential toxicity and off-target effects, as well as its limited solubility and stability in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. These include further optimization of its pharmacological properties, such as improving its solubility and stability, as well as exploring its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further research is needed to understand the mechanisms of resistance to TAK-659 and to develop strategies to overcome this resistance.
Métodos De Síntesis
TAK-659 can be synthesized using a multistep process involving the reaction of various reagents and intermediates. The synthesis method involves the formation of a benzofuran ring through cyclization of a substituted phenylacetic acid derivative, followed by the addition of a piperidine ring and a carboxamide group. The final product is obtained through purification and isolation of the desired compound.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of various kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
3,6,7-trimethyl-N-[2-(2-oxopiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-7-8-15-14(3)18(24-17(15)13(12)2)19(23)20-9-11-21-10-5-4-6-16(21)22/h7-8H,4-6,9-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMXESZDZRZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCCN3CCCCC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)

![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)
![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)
![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)
![N-[(4-bromophenyl)sulfonyl]-N-phenylglycine](/img/structure/B6091467.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B6091486.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6091487.png)
![ethyl 7-(hydroxyimino)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6091493.png)
![2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091496.png)
![2-amino-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B6091501.png)
![N,N-diethyl-N'-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N'-methyl-1,2-ethanediamine](/img/structure/B6091508.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091512.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6091516.png)
